3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline is a complex organic compound that features a triazole ring, aniline, and aminophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Aminophenoxy Group: This step involves a nucleophilic substitution reaction where an aminophenol reacts with a halogenated phenyl derivative.
Final Assembly: The final step involves the coupling of the triazole intermediate with the aminophenoxy phenyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aniline and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or phenoxy derivatives.
Scientific Research Applications
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring and aminophenoxy groups are crucial for these interactions, potentially affecting pathways such as signal transduction or metabolic processes.
Properties
IUPAC Name |
3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-15-7-9-17(10-8-15)26-18-6-2-4-14(12-18)20-23-19(24-25-20)13-3-1-5-16(22)11-13/h1-12H,21-22H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMKCYNOGGLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC(=CC=C3)OC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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